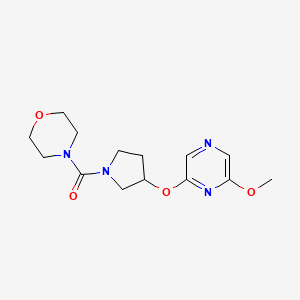

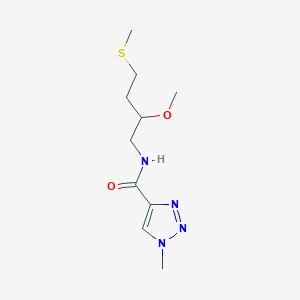

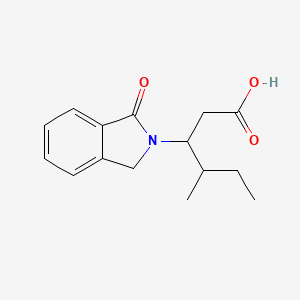

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole derivatives are known to have various biological activities . They are often used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structures of similar synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often require various catalysts . The Kabachnik–Fields reaction is one of the most practical approaches for α-aminophosphonate syntheses .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on IR, 1H, 13C NMR and mass spectral data .

科学的研究の応用

Antimicrobial and Antifilarial Agents

Research has shown that derivatives of thiazole, including those structurally related to Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antimicrobial and antifilarial activities. Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, which demonstrated potent inhibitory effects on leukemia cell proliferation and exhibited significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993). This highlights the potential of thiazole derivatives in developing treatments for infectious and parasitic diseases.

Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. One study synthesized new thiazolo[5,4-d]pyrimidines with molluscicidal properties, which could potentially be applied to cancer research due to the cytotoxic activities of similar compounds (El-bayouki & Basyouni, 1988). Additionally, synthetic modifications in related thiazole compounds have been explored for their anti-proliferative effects against cancer cells, suggesting a pathway for developing new anticancer agents (Desai et al., 2019).

Synthesis of Heterocyclic Compounds

The structural versatility of thiazole derivatives enables their use in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for drug design and development. Albreht et al. (2009) discussed the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's utility in creating bioactive molecules with potential pharmacological applications (Albreht et al., 2009).

Electrophilic and Electrochromic Properties

The introduction of various acceptor groups into the thiazole structure can significantly affect its electrochemical and electrochromic properties, which are of interest in materials science and engineering for developing new electronic and photonic devices. Hu et al. (2013) synthesized donor–acceptor type monomers showing good electrochemical activity and demonstrated the potential of these compounds in electropolymerization, offering insights into their application in electronic materials (Hu et al., 2013).

作用機序

Target of Action

Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .

Mode of Action

It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Result of Action

Given the broad range of biological activities associated with thiazole-based compounds , it’s likely that the compound could have diverse effects at the molecular and cellular level.

将来の方向性

特性

IUPAC Name |

ethyl N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-16-10(9-23-14)8-13(19)17-11-6-4-5-7-12(11)22-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIDHQXXRKVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

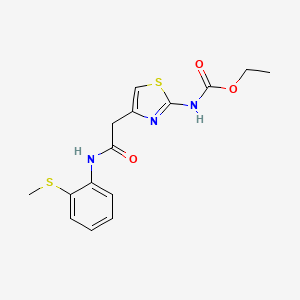

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)

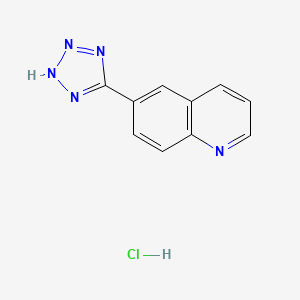

![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)

![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)

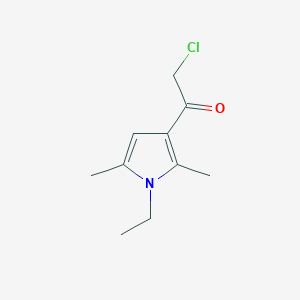

![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)

![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)